N-(1-adamantylmethyl)-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide -

N-(1-adamantylmethyl)-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

Catalog Number: EVT-4471584
CAS Number:
Molecular Formula: C18H24ClF2N3O
Molecular Weight: 371.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Clopidogrel

Compound Description:

Clopidogrel is a widely used antiplatelet medication that acts as a P2Y12 receptor antagonist. [] It is commonly prescribed to prevent heart attacks and strokes in individuals at high risk. Clopidogrel works by irreversibly blocking the P2Y12 receptor on the surface of platelets, preventing their activation and aggregation.

Relevance:

While the specific compound, N-(1-adamantylmethyl)-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide, is not mentioned in the context of clopidogrel, the paper discussing clopidogrel focuses on the development of P2Y12 antagonists for antiplatelet therapy. [] It is plausible that N-(1-adamantylmethyl)-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide, with its structural similarity to known P2Y12 antagonists, was explored as a potential alternative or improvement over existing therapies like clopidogrel.

SAR216471 (N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide)

Compound Description:

SAR216471 is a novel, potent, and reversible P2Y12 receptor antagonist. [] It exhibits high selectivity for the P2Y12 receptor and demonstrates potent inhibition of ADP-induced platelet aggregation in vitro and in vivo. Developed as a potential backup for clopidogrel, SAR216471 shows promise as an antiplatelet agent with potential advantages over existing therapies.

Relevance:

Both SAR216471 and the target compound, N-(1-adamantylmethyl)-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide, share a common structural motif: the pyrazole ring. This suggests that researchers were exploring various substitutions around the pyrazole core to optimize P2Y12 receptor antagonism and develop novel antiplatelet agents. []

TP0439150 (3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide)

Compound Description:

TP0439150 is a potent and orally bioavailable glycine transporter 1 (GlyT1) inhibitor. [] GlyT1 inhibitors are being investigated for their potential therapeutic benefits in treating neurological disorders, such as schizophrenia.

Relevance:

TP0439150, like N-(1-adamantylmethyl)-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide, contains a substituted pyrazole ring within its structure. [] Although their target proteins differ (GlyT1 for TP0439150 and potentially P2Y12 for the target compound), the presence of this shared structural element highlights the versatility of pyrazole derivatives in medicinal chemistry and their potential across a range of therapeutic areas.

This oxazolidinone compound is a novel antimicrobial agent exhibiting promising activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). [] It shows an enhanced safety profile compared to the antimicrobial drug linezolid and demonstrates high oral bioavailability in animal models.

Relevance:

Although this compound belongs to the oxazolidinone class, its structure contains a pyrazole ring, similar to N-(1-adamantylmethyl)-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide. [] This structural similarity might indicate a broader exploration of pyrazole-containing compounds for antimicrobial properties, alongside their potential in antiplatelet therapy.

This compound is another potent and orally available GlyT1 inhibitor identified as a structurally diverse backup for TP0439150. [] It shows an improved central nervous system multiparameter optimization (CNS MPO) score, making it a promising candidate for further development as a potential therapeutic agent for neurological disorders.

Relevance:

While this GlyT1 inhibitor does not directly share the pyrazole core with N-(1-adamantylmethyl)-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide, its discovery stems from the same research program aimed at finding novel GlyT1 inhibitors. [] This suggests a potential overlap in the chemical space explored during the development of both compounds, indicating that N-(1-adamantylmethyl)-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide might have been investigated for GlyT1 inhibition as well.

N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride

Compound Description:

This compound is an improved AKT inhibiting compound. []

This compound and the target compound, N-(1-adamantylmethyl)-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide, share a common structural motif: the 4-chloro-1-methyl-1H-pyrazol-5-yl substructure. []

Properties

Product Name

N-(1-adamantylmethyl)-2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide

IUPAC Name

N-(1-adamantylmethyl)-2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]acetamide

Molecular Formula

C18H24ClF2N3O

Molecular Weight

371.9 g/mol

InChI

InChI=1S/C18H24ClF2N3O/c1-10-15(19)16(17(20)21)23-24(10)8-14(25)22-9-18-5-11-2-12(6-18)4-13(3-11)7-18/h11-13,17H,2-9H2,1H3,(H,22,25)

InChI Key

MNZRNADFIWSRJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NCC23CC4CC(C2)CC(C4)C3)C(F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.